4-{[(2,4-dichlorobenzyl)amino]methylene}-5-ethoxy-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
Scientific Research Applications
Synthesis and Characterization
- Schiff base ligands similar to 4-{[(2,4-dichlorobenzyl)amino]methylene}-5-ethoxy-2-phenyl-2,4-dihydro-3H-pyrazol-3-one have been synthesized and characterized using various spectroscopic techniques and X-ray crystallography. These studies provide insights into their tautomeric equilibria and crystal structure analyses, showing potential applications in material sciences and molecular engineering (Hayvalı et al., 2010).
Antibacterial Activities
- Certain compounds derived from this pyrazolone class have demonstrated antibacterial properties. These findings suggest potential applications in developing new antimicrobial agents, especially against common pathogens like Escherichia coli, Staphylococcus aureus, and Bacillus subtilis (Liu et al., 2012).
Chemical Properties and Reactions
- Research into the chemical properties and reactions of this compound and its derivatives has revealed diverse potential applications. These include the synthesis of new heterocyclic compounds, providing avenues for the development of novel organic materials or pharmaceuticals (Hassan et al., 2005).
Structural Analysis
- The structural tautomerism of Schiff base derivatives from pyrazolones like this compound has been studied. Understanding these tautomeric forms is crucial for applications in crystallography and molecular design (Amarasekara et al., 2009).
Corrosion Inhibition
- Pyrazolone derivatives have shown effectiveness as corrosion inhibitors, particularly for mild steel in acidic solutions. This property can be leveraged in industrial applications to protect metal surfaces and equipment (Yadav et al., 2016).
Future Directions
Properties
IUPAC Name |
4-[(2,4-dichlorophenyl)methyliminomethyl]-5-ethoxy-2-phenyl-1H-pyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17Cl2N3O2/c1-2-26-18-16(12-22-11-13-8-9-14(20)10-17(13)21)19(25)24(23-18)15-6-4-3-5-7-15/h3-10,12,23H,2,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJBKBGMBTHDAKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=O)N(N1)C2=CC=CC=C2)C=NCC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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